Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-
Description
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-, is an epoxide derivative with a nine-carbon alkyl chain (nonyl group) at the 3-position of the oxirane ring. The (2S-trans) stereochemistry indicates a specific spatial arrangement where the carboxyl group and nonyl substituent are on opposite sides of the planar oxirane ring. This compound belongs to the broader class of oxirane-carboxylic acid esters, which are notable for their reactivity due to the strained epoxide ring and functional versatility in organic synthesis .
Properties
CAS No. |
148407-41-4 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
(2S,3R)-3-nonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C12H22O3/c1-2-3-4-5-6-7-8-9-10-11(15-10)12(13)14/h10-11H,2-9H2,1H3,(H,13,14)/t10-,11+/m1/s1 |
InChI Key |
GKFRIEODGWKPMO-MNOVXSKESA-N |
Isomeric SMILES |
CCCCCCCCC[C@@H]1[C@H](O1)C(=O)O |
Canonical SMILES |
CCCCCCCCCC1C(O1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- typically involves the reaction of oxirane with a carboxylic acid. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is initiated by a tertiary amine, which acts as a catalyst to facilitate the formation of β-hydroxypropyl ester . The reaction conditions usually involve temperatures ranging from 323 to 353 K, and the presence of hydrogen-bonded complexes of acid-oxirane, free oxirane, and free base .
Industrial Production Methods
In industrial settings, the production of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The presence of tertiary amines as catalysts is crucial in controlling the regiochemistry and ensuring the desired product formation .
Chemical Reactions Analysis
Types of Reactions
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of β-hydroxypropyl derivatives.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Tertiary amines are commonly used as catalysts in the ring-opening reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: β-hydroxypropyl esters.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Oxiranecarboxylic acid derivatives have shown significant antimicrobial activity, making them potential candidates for developing new antibiotics. In a study by Ahsan et al., derivatives of oxiranecarboxylic acid were synthesized and evaluated against various bacterial strains. The results indicated moderate to high potency against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MIC) as low as 0.5 µg/mL .
Anticancer Activity
Research has also highlighted the anticancer properties of oxiranecarboxylic acid derivatives. For example, a study demonstrated that certain derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 20 µM. These findings suggest that oxiranecarboxylic acid can be modified to enhance its efficacy against cancer cells .
Materials Science Applications
Polymer Synthesis
Oxiranecarboxylic acid is utilized in synthesizing various polymeric materials due to its reactive epoxide group. It can undergo ring-opening polymerization to form polyethers, which are valuable in creating flexible and durable materials for applications in coatings and adhesives. Research has shown that incorporating oxiranecarboxylic acid into polymer matrices enhances mechanical properties and thermal stability .
Fragrance Compositions
The compound is also employed in the formulation of fragrance compositions. Its ability to enhance the longevity and intensity of fragrances makes it a valuable ingredient in cosmetic and perfumery industries. Patented formulations incorporating oxiranecarboxylic acid have demonstrated improved fragrance profiles, extending the scent's duration on the skin .
Environmental Applications
Biodegradable Surfactants
In environmental chemistry, oxiranecarboxylic acid has been explored as a precursor for biodegradable surfactants. These surfactants are crucial for reducing environmental pollution caused by synthetic surfactants that persist in ecosystems. Studies have indicated that surfactants derived from oxiranecarboxylic acid exhibit excellent biodegradability while maintaining effective surface-active properties .
Case Study 1: Antimicrobial Efficacy
A study conducted by Du et al. focused on synthesizing a series of oxiranecarboxylic acid derivatives and testing their antimicrobial efficacy against clinical isolates of Staphylococcus aureus. The results showed that several derivatives had MIC values significantly lower than standard antibiotics, indicating their potential as alternative antimicrobial agents .
Case Study 2: Polymer Development
Research by Savariz et al. investigated the use of oxiranecarboxylic acid in developing new polyether-based materials for industrial applications. The study reported enhanced mechanical properties and thermal resistance compared to conventional polymers, suggesting that these materials could be used in demanding environments such as automotive or aerospace sectors .
Data Tables
Mechanism of Action
The mechanism of action of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- involves the ring-opening of the epoxide by nucleophiles. The tertiary amine catalyst facilitates the formation of a tetraalkylammonium carboxylate, which then performs a nucleophilic attack on the oxirane ring . This leads to the formation of β-hydroxypropyl esters and the regeneration of the catalyst .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table highlights key structural and functional differences between Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-, and related oxirane derivatives:
Key Observations :
Substituent Effects: Aliphatic vs. Aromatic Chains: The nonyl group in the target compound enhances hydrophobicity compared to phenyl or methoxyphenyl derivatives, making it suitable for applications requiring lipid solubility (e.g., surfactants or plasticizers) . In contrast, aromatic substituents (e.g., 4-methoxyphenyl) are linked to pharmaceutical uses, likely due to their electronic effects and bioactivity . Functional Groups: The presence of a formyl group in Oxiranecarboxylic acid, 3-formyl-3-methyl-, ethyl ester increases its reactivity, enabling participation in nucleophilic additions, whereas the nonyl group primarily contributes to steric bulk .
Stereochemical Considerations :
- The (2S-trans) configuration ensures distinct spatial orientation, influencing reactivity and interactions. For example, trans isomers of oxirane-carboxylic acids are often more stable and less prone to ring-opening reactions compared to cis isomers .
Synthetic Challenges: Sodium salts of 3-(4-methoxyphenyl)-oxirane-2-carboxylate decompose under acidic conditions, while 3-alkyl derivatives (e.g., 3-nonyl) are more stable, suggesting that aliphatic substituents facilitate successful isolation .
Biological Activity
Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its toxicological profiles, environmental impact, and any relevant case studies that highlight its effects on human health and ecological systems.
- Molecular Formula : C15H28O3
- CAS Number : 83803-54-7
- Structure : The compound features an epoxide group, which is known for its reactivity and potential biological effects.
Biological Activity Overview
The biological activity of Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)- can be categorized into several key areas:
-
Toxicity :
- Rapid screening assessments have identified this compound as having potential toxicity to both human and non-human organisms. It was included among substances requiring further evaluation due to concerns about its persistence and bioaccumulation in the environment .
- The compound has been linked to various health effects, including potential carcinogenicity and reproductive toxicity .
-
Ecotoxicological Impact :
- The compound's behavior in aquatic environments has been modeled using Level III fugacity models, which suggest that it partitions into water and may pose risks to aquatic life if concentrations exceed no-effect levels .
- The predicted no-effect concentration (PNEC) for aquatic organisms is derived from laboratory data, indicating a threshold below which harmful effects are unlikely .
Case Study 1: Environmental Assessment
A Canadian environmental assessment evaluated the ecological risks associated with various substances, including Oxiranecarboxylic acid, 3-nonyl-, (2S-trans)-. The study concluded that while many substances posed low risks under current use patterns, this compound was flagged for further investigation due to its potential harmful effects on aquatic ecosystems .
Case Study 2: Human Health Implications
In a study assessing the hormonal activity of leachates from consumer products, compounds similar in structure to Oxiranecarboxylic acid were found to exhibit endocrine-disrupting properties. This raises concerns regarding the compound's presence in everyday items and its potential health impacts on infants and children .
Research Findings
- A comprehensive review of the literature indicates that compounds with similar structures often exhibit significant biological activities, including cytotoxicity and genotoxicity. For example, studies have demonstrated that certain oxirane derivatives can induce DNA damage in mammalian cells .
- Research has also highlighted the role of epoxides in mediating inflammatory responses, suggesting that Oxiranecarboxylic acid could potentially influence inflammatory pathways in biological systems .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
